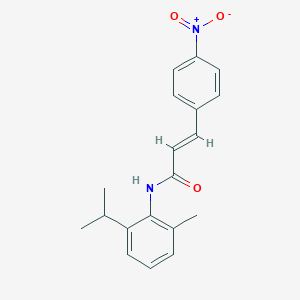![molecular formula C24H14Cl2N2OS B458285 N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B458285.png)
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a cyano group and a dichlorophenyl group, along with a biphenyl carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes.
Biphenyl Carboxamides: Compounds with similar biphenyl carboxamide structures.
Uniqueness
N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dichlorophenyl and cyano substituents, along with the thiophene and biphenyl moieties, make it a versatile compound with diverse applications.
Properties
Molecular Formula |
C24H14Cl2N2OS |
|---|---|
Molecular Weight |
449.3g/mol |
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H14Cl2N2OS/c25-18-10-11-19(22(26)12-18)21-14-30-24(20(21)13-27)28-23(29)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-12,14H,(H,28,29) |
InChI Key |
KUQLGIUXWZWAMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


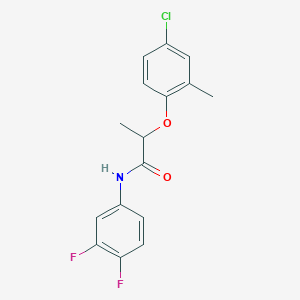
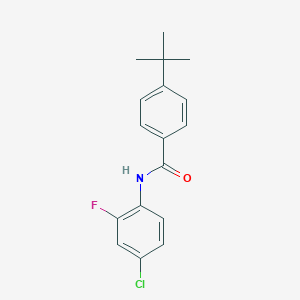
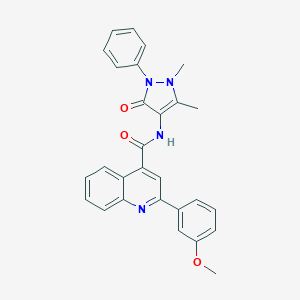
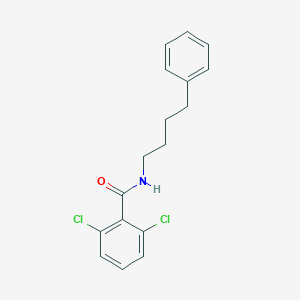
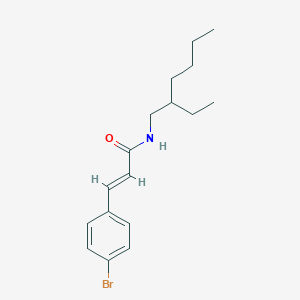
![N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B458214.png)
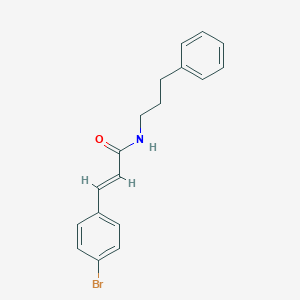

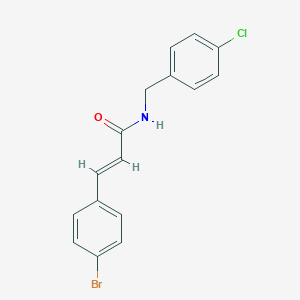
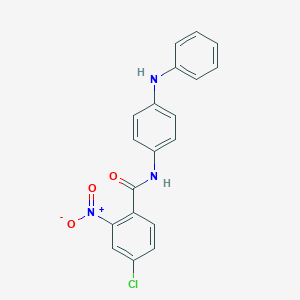

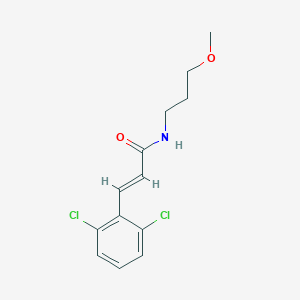
![5-[(4-Methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B458224.png)
